molecular formula C6H8BrClO2 B2760991 4-Bromooxane-4-carbonyl chloride CAS No. 1803591-91-4

4-Bromooxane-4-carbonyl chloride

Cat. No.: B2760991
CAS No.: 1803591-91-4
M. Wt: 227.48
InChI Key: NXUDQYXLUDZDPL-UHFFFAOYSA-N
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Description

4-Bromooxane-4-carbonyl chloride is a chemical compound with the molecular formula C₆H₈BrClO₂ and a molecular weight of 227.49 g/mol . It is also known by its IUPAC name, 4-bromotetrahydro-2H-pyran-4-carbonyl chloride . This compound is characterized by the presence of a bromine atom and a carbonyl chloride group attached to an oxane ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

4-Bromooxane-4-carbonyl chloride has a wide range of applications in scientific research, including:

Safety and Hazards

According to the Classification and Labelling (C&L) Inventory, “4-Bromooxane-4-carbonyl chloride” has been classified as Skin Corr. 1B H314 H314 . This indicates that it is corrosive to the skin and can cause severe burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromooxane-4-carbonyl chloride typically involves the bromination of oxane derivatives followed by the introduction of the carbonyl chloride group. One common method is the bromination of tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 4-bromotetrahydropyran is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the bromination and chlorination steps. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromooxane-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: The oxane ring can be oxidized to form lactones or other oxygen-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 50°C) to form the corresponding amides, esters, and thioesters.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions to achieve the desired oxidation state.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Lactones: Formed by the oxidation of the oxane ring.

Mechanism of Action

The mechanism of action of 4-Bromooxane-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, which can interact with biological targets or undergo further chemical transformations. The bromine atom can participate in halogen bonding or be replaced by other functional groups through substitution reactions.

Comparison with Similar Compounds

4-Bromooxane-4-carbonyl chloride can be compared with other similar compounds such as:

    4-Chlorooxane-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

    4-Fluorooxane-4-carbonyl chloride: Contains a fluorine atom, leading to different electronic properties and reactivity.

    4-Iodooxane-4-carbonyl chloride:

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

4-bromooxane-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClO2/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDQYXLUDZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-91-4
Record name 4-bromooxane-4-carbonyl chloride
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